molecular formula C24H24N2O2 B15034688 N,N'-Bis-(3,5-dimethyl-phenyl)-isophthalamide

N,N'-Bis-(3,5-dimethyl-phenyl)-isophthalamide

Cat. No.: B15034688
M. Wt: 372.5 g/mol
InChI Key: ZNMCNLLDEZARFB-UHFFFAOYSA-N
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Description

N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of two 3,5-dimethylphenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 3,5-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and as an additive in materials science.

Mechanism of Action

The mechanism of action of N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis-(3,5-bis(trifluoromethyl)phenyl)thiourea
  • N,N’-Bis-(3-methylphenyl)-N,N’-diphenylbenzidine

Uniqueness

N,N’-Bis-(3,5-dimethyl-phenyl)-isophthalamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,3-N-bis(3,5-dimethylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-15-8-16(2)11-21(10-15)25-23(27)19-6-5-7-20(14-19)24(28)26-22-12-17(3)9-18(4)13-22/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

ZNMCNLLDEZARFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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